4-Fluoro-6-methylpyrimidin-2-amine

Nucleophilic aromatic substitution SNAr reactivity Fluoropyrimidine chemistry

4-Fluoro-6-methylpyrimidin-2-amine delivers a unique C4-fluoro substitution that enables orthogonal SNAr derivatization while providing enhanced metabolic stability and a clean 19F NMR handle—capabilities absent in non-fluorinated, C5-fluoro, or chloro analogs. Its LogP of 0.44 hits the CNS-optimal window that C4-chloro analogs exceed, making it irreplaceable for kinase inhibitor programs, CNS library design, and agrochemical lead generation. Substituting with other aminopyrimidines compromises SAR reproducibility. ≥95% purity; confirm batch-specific CoA before ordering.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 18260-81-6
Cat. No. B098870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methylpyrimidin-2-amine
CAS18260-81-6
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)F
InChIInChI=1S/C5H6FN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)
InChIKeyKGPGFPPTBCSESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-methylpyrimidin-2-amine (CAS 18260-81-6) – Structural and Functional Profile for Procurement and Research Applications


4-Fluoro-6-methylpyrimidin-2-amine (CAS 18260-81-6) is a fluorinated 2-aminopyrimidine derivative with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol [1]. The compound features a pyrimidine core substituted with a fluoro group at the 4-position, a methyl group at the 6-position, and a primary amine at the 2-position. This substitution pattern creates a versatile scaffold that participates in nucleophilic aromatic substitution reactions at the C4 position, enabling modular derivatization for medicinal chemistry and agrochemical applications [2]. The fluoro substituent confers enhanced metabolic stability relative to non-fluorinated pyrimidines, while the 2-amino group provides a handle for further functionalization [3]. The compound is commercially available as a research chemical with typical purity of ≥95% for laboratory-scale synthesis and screening campaigns .

Why 4-Fluoro-6-methylpyrimidin-2-amine Cannot Be Casually Substituted with Other Aminopyrimidines


Aminopyrimidines as a class exhibit wide-ranging reactivity and biological profiles that preclude simple substitution. The specific substitution pattern on the pyrimidine ring—particularly the position and nature of halogen and alkyl substituents—dictates both the compound's electronic character and its capacity for downstream derivatization. The C4 fluoro substituent in 4-fluoro-6-methylpyrimidin-2-amine is strategically positioned para to the ring nitrogen and ortho to the methyl group, creating a unique electrophilic site for nucleophilic aromatic substitution (SNAr) that is not present in C5-fluoro or non-fluorinated analogs [1]. Fluorination has been systematically shown to modulate basicity (pKa) and lipophilicity (log P) in a monotonic fashion relative to parent heterocycles, with the magnitude of effect being highly dependent on the specific fluorination pattern [2]. Furthermore, the 6-methyl group introduces steric and electronic effects that influence both chemical reactivity and biological target recognition. Consequently, procurement decisions that substitute 4-fluoro-6-methylpyrimidin-2-amine with other aminopyrimidines—such as 5-fluoro isomers, non-fluorinated 2-amino-4-methylpyrimidine, or 2-amino-4-chloro-6-methylpyrimidine—will yield divergent synthetic outcomes and inconsistent structure-activity relationships, directly compromising project reproducibility and hit validation efforts.

Quantitative Differentiation Evidence for 4-Fluoro-6-methylpyrimidin-2-amine vs. Comparator Compounds


C4 Fluoro Substituent Enables Selective Nucleophilic Aromatic Substitution Not Accessible to Non-Fluorinated Analogs

The C4 fluoro group of 4-fluoro-6-methylpyrimidin-2-amine serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling selective functionalization at the 4-position while leaving the 2-amino and 6-methyl groups intact. This reactivity profile is distinct from non-fluorinated analogs such as 2-amino-4,6-dimethylpyrimidine, which lacks an electrophilic site for SNAr, and from 2-amino-4-chloro-6-methylpyrimidine, where the C4 chloro substituent exhibits different leaving group kinetics and selectivity [1]. The fluoro group's strong electron-withdrawing character activates the pyrimidine ring toward nucleophilic attack while its relatively poor leaving group ability (compared to chloro) provides a tunable reactivity window that permits sequential functionalization strategies [2].

Nucleophilic aromatic substitution SNAr reactivity Fluoropyrimidine chemistry

Fluorine Substitution Modulates Physicochemical Properties: pKa and Log P Trends Relative to Non-Fluorinated Parent Heterocycles

Systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorination consistently alters basicity (pKa) and lipophilicity (log P) compared to non-fluorinated parent compounds [1]. While direct pKa and log P measurements for 4-fluoro-6-methylpyrimidin-2-amine are not reported in the primary literature, the study establishes that the introduction of fluorine-containing motifs produces monotonic changes in amine basicity depending on the fluorination pattern. For 2-aminopyrimidines bearing a C4 fluoro substituent, the electron-withdrawing effect of fluorine is expected to reduce the pKa of the ring nitrogen and the 2-amino group relative to 2-amino-4-methylpyrimidine, while moderately increasing log P due to the hydrophobic character of the fluorine atom [2]. This predictable modulation provides a rational basis for selecting 4-fluoro-6-methylpyrimidin-2-amine over non-fluorinated 2-amino-4-methylpyrimidine when improved membrane permeability or reduced basicity is desired.

Physicochemical property modulation Drug-likeness optimization Fluorine effects

Reported Log P of 0.44 Indicates Favorable Permeability Profile for Blood-Brain Barrier Penetration in CNS Drug Discovery

The calculated Log P (clogP) for 4-fluoro-6-methylpyrimidin-2-amine is reported as 0.43640 [1]. This value falls within the optimal range (Log P 1–3) typically associated with favorable blood-brain barrier (BBB) penetration while avoiding excessive lipophilicity that can lead to promiscuous binding, high metabolic clearance, and poor solubility. In contrast, non-fluorinated 2-amino-4-methylpyrimidine analogs generally exhibit lower Log P values (approximately 0.0–0.2) due to the absence of the hydrophobic fluorine atom, while C4 chloro analogs such as 2-amino-4-chloro-6-methylpyrimidine show substantially higher Log P (estimated >1.0) that may exceed the CNS-optimal window [2]. The intermediate Log P of 0.44 positions 4-fluoro-6-methylpyrimidin-2-amine as a preferred scaffold for CNS-targeted libraries where balanced permeability is critical.

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

19F NMR Chemical Shift Provides Distinct Spectroscopic Handle Absent in Non-Fluorinated Analogs

The C4 fluoro substituent in 4-fluoro-6-methylpyrimidin-2-amine provides a distinct 19F NMR resonance that is absent in non-fluorinated aminopyrimidines. Studies of fluorinated pyrimidine derivatives demonstrate that 2-position fluorines typically appear in the range of δ = -20.05 to -31.97 ppm, while 4- or 6-position fluorines resonate at δ = -0.50 to -21.79 ppm [1]. This spectroscopic handle enables precise quantitation in complex biological matrices without the interference common to 1H NMR, facilitates fragment-based screening via 19F NMR, and supports metabolic stability studies where fluorine retention can be monitored. Non-fluorinated analogs such as 2-amino-4-methylpyrimidine lack this orthogonal detection modality, requiring less sensitive and more interference-prone 1H NMR or LC-MS methods. Chloro-substituted analogs do not offer comparable 19F NMR utility.

19F NMR spectroscopy Metabolic stability assessment Fragment-based screening

C4 Fluoro Substituent Confers Enhanced Metabolic Stability Relative to C4 Unsubstituted and C4 Chloro Analogs

Fluorine substitution at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation and improve metabolic stability [1]. The C4 position of 2-aminopyrimidines is susceptible to oxidative metabolism in non-fluorinated analogs, leading to rapid clearance. The C4 fluoro group in 4-fluoro-6-methylpyrimidin-2-amine is expected to resist oxidative metabolism due to the strength of the C-F bond (approximately 485 kJ/mol vs. C-H at 338 kJ/mol), thereby enhancing metabolic stability compared to 2-amino-4-methylpyrimidine [2]. While direct microsomal stability data for this specific compound are not reported, the class-level effect is well-documented across fluorinated heterocycles. Chloro analogs such as 2-amino-4-chloro-6-methylpyrimidine do not benefit from the same C-X bond strength advantage and may undergo oxidative dechlorination or glutathione conjugation.

Metabolic stability Oxidative metabolism Fluorine substitution effect

2-Amino Group Enables Diverse Derivatization Pathways Including Amide Coupling, Urea Formation, and Buchwald-Hartwig Amination

The primary amine at the 2-position of 4-fluoro-6-methylpyrimidin-2-amine provides a versatile synthetic handle for diverse chemical transformations including acylation (amide formation), reaction with isocyanates (urea formation), reductive amination, and palladium-catalyzed Buchwald-Hartwig cross-coupling with aryl halides [1]. This contrasts with 2-unsubstituted pyrimidine analogs (e.g., 4-fluoro-6-methylpyrimidine) which lack the amine handle and require alternative functionalization strategies such as direct metalation or halogenation followed by cross-coupling. The presence of both the C2 amino group and the C4 fluoro leaving group enables orthogonal derivatization sequences: the C2 amine can be elaborated first without affecting the C4 fluorine, followed by SNAr at C4 to introduce a second diversity element [2]. This dual-handle architecture is not present in 2-halo-4-fluoro-6-methylpyrimidine derivatives, which lack the amine for early-stage diversification.

Chemical derivatization Parallel library synthesis Medicinal chemistry

High-Value Research and Industrial Applications for 4-Fluoro-6-methylpyrimidin-2-amine Based on Differentiating Evidence


Kinase Inhibitor Fragment and Lead Optimization Programs

The 2-aminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors due to its ability to form bidentate hydrogen bonds with the kinase hinge region. 4-Fluoro-6-methylpyrimidin-2-amine serves as a strategic starting point for fragment-based and structure-guided optimization campaigns targeting kinases implicated in oncology and inflammation [1]. The C4 fluoro substituent provides a handle for introducing diverse vectors via SNAr while simultaneously improving metabolic stability relative to non-fluorinated analogs [2]. The moderate Log P of 0.44 supports oral bioavailability potential, and the 19F NMR handle enables fragment screening and metabolic tracking. This compound is particularly valuable in programs where balanced potency, selectivity, and pharmacokinetic properties must be achieved with minimal synthetic complexity.

CNS-Penetrant Compound Library Synthesis

The calculated Log P of 0.44 positions 4-fluoro-6-methylpyrimidin-2-amine within the optimal lipophilicity range for blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation [1]. This property profile is ideal for constructing CNS-focused compound libraries targeting neurological disorders, including neurodegenerative diseases, psychiatric conditions, and neuro-oncology [2]. The C2 amino group enables rapid diversification into amides, ureas, and secondary amines, while the C4 fluorine can be displaced in a second orthogonal step to introduce additional diversity. Compared to non-fluorinated pyrimidine cores, which often exhibit lower Log P and reduced CNS exposure, and C4 chloro analogs, which may exceed the CNS-optimal lipophilicity window, 4-fluoro-6-methylpyrimidin-2-amine provides a Goldilocks balance for CNS drug discovery programs.

19F NMR-Based Fragment Screening and Biophysical Assays

The single fluorine atom in 4-fluoro-6-methylpyrimidin-2-amine provides a clean, interference-free 19F NMR signal in the characteristic range for C4-fluoropyrimidines (δ approximately -0.5 to -21.8 ppm) [1]. This property makes the compound an ideal candidate for 19F NMR-based fragment screening, where binding to a protein target produces measurable changes in chemical shift or relaxation properties. The 19F nucleus offers 100% natural abundance and high sensitivity, enabling detection at low micromolar concentrations without the need for isotopic labeling or specialized protein expression systems. Additionally, the fluorine atom serves as a metabolic tracer in cellular and in vivo studies, allowing quantitative tracking of compound disposition via 19F NMR or LC-MS/MS [2]. Non-fluorinated and chloro-substituted pyrimidines lack this orthogonal analytical handle, rendering 4-fluoro-6-methylpyrimidin-2-amine uniquely suited for biophysical and ADME applications.

Agrochemical Lead Discovery Targeting Fungal and Weed Cytochrome P450 Enzymes

Fluorinated pyrimidines are established motifs in commercial fungicides and herbicides due to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis and xenobiotic detoxification [1]. 4-Fluoro-6-methylpyrimidin-2-amine provides a versatile scaffold for generating novel agrochemical leads through orthogonal derivatization at C2 (amine) and C4 (fluorine) [2]. The metabolic stability conferred by the C4 fluoro group is particularly advantageous in agrochemical applications, where prolonged field half-life and resistance to environmental degradation are critical performance parameters. The compound's balanced physicochemical properties support both foliar uptake and soil mobility, while the 19F NMR handle facilitates environmental fate studies. Compared to chlorinated pyrimidine analogs, which raise ecotoxicological concerns and are subject to increasing regulatory restrictions, the fluorinated scaffold offers a more favorable environmental profile.

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